Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Description

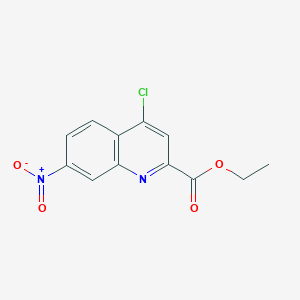

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS: 1447608-14-1) is a quinoline derivative with the molecular formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol . It exists as a solid and is recommended for storage at 2–8°C under dry conditions to maintain stability . The compound features a chloro substituent at position 4, a nitro group at position 7, and an ethyl carboxylate ester at position 2 of the quinoline core. It is primarily used in research and development, with 5 suppliers listed globally (e.g., Combi-Blocks, catalog QD-7659, 95% purity) .

Properties

IUPAC Name |

ethyl 4-chloro-7-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)11-6-9(13)8-4-3-7(15(17)18)5-10(8)14-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFCBXFDBFPSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or ethanol, and sometimes a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 4-chloro-7-aminoquinoline-2-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Intermediate in Drug Synthesis : Ethyl 4-chloro-7-nitroquinoline-2-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents .

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HCT116 (colorectal cancer). It induces apoptosis and inhibits DNA synthesis, making it a candidate for targeted cancer therapies.

2. Biological Studies

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, disrupting DNA replication and leading to cell cycle arrest .

- Antimicrobial Properties : this compound exhibits bacteriostatic effects against several bacterial strains, likely through interference with bacterial metabolic pathways.

3. Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated A549 lung adenocarcinoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting effective induction of programmed cell death through oxidative stress mechanisms.

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibitory activity with an IC50 value of 12.5 µM. Mechanistic studies suggested that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS: 131548-98-6)

- Molecular Formula : C₁₂H₉ClN₂O₄ (identical to the target compound) .

- Substituents : Chloro (C4), nitro (C8), and ethyl carboxylate (C3).

- Key Differences :

- The nitro group at position 8 (vs. 7) and carboxylate at position 3 (vs. 2) alter electronic distribution and steric interactions.

- 10 suppliers are listed, suggesting broader industrial demand compared to the target compound .

- Safety data sheets (SDS) highlight handling precautions but lack hazard classifications .

Ethyl 4-Methylquinoline-2-Carboxylate (CAS: 142729-99-5)

- Molecular Formula: C₁₃H₁₃NO₂.

- Substituents : Methyl (C4) and ethyl carboxylate (C2).

- Key Differences: Absence of electron-withdrawing groups (Cl, NO₂) reduces reactivity in substitution reactions. Lower molecular weight (215.25 g/mol) and simpler structure may enhance solubility .

Heterocyclic Variants

Ethyl 4-Chloro-7-Fluoroquinazoline-2-Carboxylate (CAS: 1189106-02-2)

- Molecular Formula : C₁₁H₈ClFN₂O₂.

- Core Structure: Quinazoline (two nitrogen atoms) instead of quinoline (one nitrogen).

- Lower molecular weight (254.64 g/mol) compared to the target compound .

Ethyl 7-Chloro-2-Cyclopropyl-4-Ethylquinoline-3-Carboxylate (CAS: 1400644-29-2)

- Substituents : Cyclopropyl (C2), ethyl (C4), and chloro (C7).

- Applications in pharmaceutical intermediates due to lipophilic substituents .

Tabulated Comparison of Key Properties

Research and Application Insights

- Reactivity: Nitro groups at positions 7 or 8 (quinoline) activate the ring for nucleophilic substitution, but position 7 is more electron-deficient due to the para-directing effect of the carboxylate . Quinazoline derivatives (e.g., CAS 1189106-02-2) are preferred in kinase inhibitor development due to their dual nitrogen atoms .

- Safety and Handling: this compound requires stringent temperature control, whereas analogs like Ethyl 4-methylquinoline-2-carboxylate may be less sensitive .

- Supplier Availability: Higher supplier counts for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate suggest its utility in scalable synthetic routes .

Biological Activity

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (ECNQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with ECNQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

ECNQ is characterized by its quinoline backbone, which is substituted at the 4-position with a chlorine atom and at the 7-position with a nitro group. Its carboxylate ester functionality enhances its solubility and reactivity. The molecular formula is , and it exhibits a molecular weight of 252.64 g/mol.

The biological activity of ECNQ can be attributed to several mechanisms:

- Enzyme Inhibition : ECNQ has been shown to inhibit various enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition can lead to disrupted DNA replication and cell cycle arrest.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells.

- Antimicrobial Activity : ECNQ exhibits bacteriostatic effects against several bacterial strains, likely through interference with bacterial metabolic pathways.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of ECNQ:

| Activity | Cell Line / Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15.4 | Induces apoptosis via ROS generation |

| Antimicrobial | Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Topoisomerase II | 5.0 | Competitive inhibition observed |

| Cytotoxicity | MCF-7 (breast cancer) | 22.0 | Cell cycle arrest at G0/G1 phase |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of ECNQ, researchers treated A549 lung adenocarcinoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that ECNQ effectively induces programmed cell death through oxidative stress mechanisms .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of ECNQ against Staphylococcus aureus. The compound demonstrated significant inhibitory activity, with an IC50 value of 12.5 µM. Mechanistic studies suggested that ECNQ disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

The unique combination of functional groups in ECNQ contributes to its biological properties:

- Chloro Group : Enhances electrophilicity, facilitating nucleophilic attack by biological targets.

- Nitro Group : Its ability to undergo reduction increases reactivity and potential for forming cytotoxic species.

- Carboxylate Ester : Improves solubility and bioavailability, enhancing cellular uptake.

Comparative studies with similar compounds indicate that modifications at these positions can significantly alter biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, which are effective for constructing the bicyclic quinoline core . Modern approaches include transition metal-catalyzed cross-coupling or nitration reactions to introduce substituents like nitro and chloro groups. For example, regioselective nitration at the 7-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may influence byproduct ratios .

- Catalyst screening : Lewis acids like FeCl₃ improve nitro-group positioning .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound effectively .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can regioselectivity challenges in the ethylation or nitro-substitution reactions of this quinoline derivative be addressed methodologically?

Methodological Answer: Regioselectivity in quinoline functionalization is influenced by electronic and steric factors. For example, ethylation at the 3-position vs. 1-position (as in related compounds) can be controlled by:

- Reagent choice : Using tetrabutylammonium iodide (Bu₄NI) in DMSO promotes N-ethylation over O-ethylation due to its phase-transfer catalytic activity .

- Temperature : Lower temperatures (e.g., 60°C vs. 80°C) favor specific pathways by reducing kinetic competition .

- Computational pre-screening : Density Functional Theory (DFT) calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What computational tools are suitable for predicting the crystal packing and intermolecular interactions of this compound?

Methodological Answer:

- Mercury CSD Materials Module : Analyzes intermolecular interactions (e.g., π-π stacking in quinoline cores) and compares packing motifs with structurally similar compounds in the Cambridge Structural Database (CSD) .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl···O vs. C-H···O interactions) to predict solubility and stability .

- Molecular dynamics simulations : Models thermal displacement parameters to assess crystallographic disorder risks .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in synthetic yields or byproduct formation when varying reaction conditions?

Methodological Answer:

- Byproduct identification : Use LC-MS or HPLC-PDA to detect impurities (e.g., dechlorinated or over-nitrated derivatives) .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design can model yield vs. nitration time .

- Cross-validation : Compare crystallographic data (e.g., unit cell parameters) with literature to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.